![molecular formula C27H20N4O3S B11771063 3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, nitrophenyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the thieno[2,3-b]pyridine core through a cyclization reactionThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: Known for their antimicrobial activities.
Uniqueness
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological molecules, making it a valuable compound in various fields of research .
Biological Activity
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on various studies and findings, focusing on antimicrobial properties, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C26H22N4O2S
- Molecular Weight : 454.55 g/mol
- CAS Number : Not explicitly provided in the search results.
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antimicrobial activity. For example, a related compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 μM .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | MIC (μM) | Reference |
---|---|---|---|
Compound 3g | Pseudomonas aeruginosa | 0.21 | |
Compound 3f | Escherichia coli | 0.21 | |
Compound X | Staphylococcus aureus | 0.50 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have indicated that certain thieno[2,3-b]pyridine derivatives exhibit selective cytotoxic effects. For instance, compounds were tested on HaCat and Balb/c 3T3 cells using the MTT assay, revealing promising results for some derivatives in inhibiting cell proliferation .
Table 2: Cytotoxicity Results
The biological activity of these compounds is often attributed to their ability to interact with key molecular targets. For instance, molecular docking studies have shown that certain derivatives form strong interactions with the active sites of enzymes such as DNA gyrase and MurD, which are critical for bacterial survival .
Key Interactions:
- Hydrogen Bonds : Formed with residues like SER1084 and ASP437.
- Pi-Pi Stacking : Observed between aromatic rings and nucleotides.
Case Studies
A notable study assessed the effects of a thieno[2,3-b]pyridine derivative in a mouse xenograft model. The results indicated a significant reduction in tumor growth compared to controls when treated with the compound, underscoring its potential as an anticancer agent .
Properties
Molecular Formula |
C27H20N4O3S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H20N4O3S/c1-16-12-13-19(31(33)34)14-21(16)29-26(32)25-24(28)23-20(17-8-4-2-5-9-17)15-22(30-27(23)35-25)18-10-6-3-7-11-18/h2-15H,28H2,1H3,(H,29,32) |
InChI Key |
VDUMSRLVHGIOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.